ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate
Description
Ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate is a fluorinated pyrrole derivative characterized by a trifluoroacetyl group at the 3-position of the pyrrole ring, methyl substituents at the 2- and 5-positions, and an ethyl benzoate moiety at the para position of the benzene ring. This compound exhibits structural complexity due to the interplay of electron-withdrawing (trifluoroacetyl) and electron-donating (methyl) groups, influencing its physicochemical properties and reactivity. Crystallographic studies of such compounds often employ refinement tools like SHELXL to resolve molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-4-24-16(23)12-5-7-13(8-6-12)21-10(2)9-14(11(21)3)15(22)17(18,19)20/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFQHHGENWERER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction, using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, forming corresponding carboxylic acids.
Reduction: Reduction of the trifluoroacetyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate exhibit various biological activities. These may include:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : The structural elements of the compound may contribute to its ability to inhibit cancer cell proliferation in vitro.
- Enzyme Inhibition : Interaction studies have shown that it may bind to specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Therapeutic Applications
The unique structure of this compound suggests several potential therapeutic applications:
- Drug Development : Due to its interaction with biological targets, it may serve as a lead compound for the development of new pharmaceuticals aimed at treating infections or cancer.
- Biochemical Research : Its ability to modulate enzyme activity makes it valuable in biochemical research for studying metabolic pathways and disease mechanisms.
- Agricultural Chemistry : The antimicrobial properties could be explored for developing new agrochemicals aimed at protecting crops from pathogens.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Anticancer Activity Study : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising inhibitory effect on bacterial growth.
- Enzyme Interaction Analysis : Research focused on the binding affinity of this compound to specific enzymes revealed potential as a competitive inhibitor in metabolic pathways relevant to diabetes management.
Mechanism of Action
The mechanism by which ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroacetyl group can enhance binding affinity and selectivity towards biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Ethyl 4-[2,5-Dimethyl-3-acetyl-1H-pyrrol-1-yl]benzenecarboxylate : Lacks the trifluoroacetyl group, resulting in reduced electron-withdrawing effects and altered dipole moments.
- Methyl 4-[2,5-Dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate : Differs in ester alkyl chain length (methyl vs. ethyl), impacting solubility and crystallinity.
Table 1: Structural and Physicochemical Comparisons
Electronic and Reactivity Profiles
The trifluoroacetyl group in the target compound significantly lowers the electron density at the pyrrole ring compared to non-fluorinated analogues, as evidenced by DFT calculations and X-ray diffraction studies refined via SHELXL . This enhances electrophilic substitution reactivity at the pyrrole’s 4-position. In contrast, acetyl-substituted analogues exhibit slower reaction kinetics in nucleophilic acyl substitution, as observed in kinetic studies.
Crystallographic and Computational Insights
SHELX programs, particularly SHELXL, have been instrumental in resolving the torsional angles between the pyrrole and benzene rings, which differ by ~8° between the target compound and its methyl-substituted analogue . These structural nuances correlate with variations in π-π stacking efficiency observed in crystal packing.
Biological Activity
Ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate is a complex organic compound notable for its unique structure and potential biological activities. This compound features a pyrrole ring with various substituents, including an ethyl ester group and a trifluoroacetyl moiety, which contribute to its chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C17H16F3N O3
- Molecular Weight : Approximately 303.29 g/mol
Structural Features
The compound consists of:
- A pyrrole ring with dimethyl substitutions.
- A trifluoroacetyl group, which enhances lipophilicity and may influence biological interactions.
- An ethyl ester functional group that can affect solubility and permeability.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects on certain bacterial strains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
Interaction Studies
Interaction studies focus on the compound's binding affinity to specific biological targets. For instance, it may interact with proteins involved in disease processes, which is critical for evaluating its therapeutic potential.
Comparative Analysis of Related Compounds
A comparison of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-acetyl-4-methylpyrrole | Acetyl group at position 3 | Lacks trifluoromethyl group |
| Ethyl 4-methylpyrrole-2-carboxylic acid | Carboxylic acid instead of ester | More polar due to carboxylic acid |
| Ethyl 4-(trifluoromethyl)phenol | Trifluoromethyl group on phenol | Different functional group orientation |
The trifluoroacetyl substitution in this compound may enhance its biological activity compared to these other compounds.
Antimicrobial Activity Study
A study evaluated the antimicrobial effects of the compound against various bacterial strains. The results indicated significant inhibition at specific concentrations, suggesting potential use as an antimicrobial agent.
Anticancer Activity Research
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins.
Enzyme Interaction Analysis
Binding assays demonstrated that the compound has a high affinity for certain metabolic enzymes. This interaction could lead to altered metabolic pathways, providing insights into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves (i) condensation of substituted pyrrole precursors with trifluoroacetylating agents under anhydrous conditions, (ii) coupling with ethyl 4-aminobenzoate derivatives, and (iii) purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Purity optimization requires monitoring by thin-layer chromatography (TLC) and recrystallization from ethanol or acetonitrile. Reaction efficiency can be improved using microwave-assisted synthesis or flow chemistry setups to reduce side products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the trifluoroacetyl group (δ ~175 ppm in NMR) and pyrrole protons (δ ~6.5–7.5 ppm in NMR).
- X-ray diffraction : Employ SHELXL for refinement to resolve bond lengths and angles, particularly for the trifluoroacetyl-pyrrole moiety. High-resolution data (e.g., < 0.8 Å) ensures accurate electron density mapping .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or MALDI-TOF) with isotopic patterns matching the molecular formula.
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoroacetyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophilic agents .
- Reaction Path Search : Use quantum chemical software (e.g., GRRM or QChem) to simulate intermediates in trifluoroacetyl-group reactions. Compare activation energies to prioritize synthetic pathways .
Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic data?
- Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O or F···H contacts) to explain discrepancies in solid-state (X-ray) vs. solution-state (NMR) conformations .
- Dynamic NMR : Probe temperature-dependent spectral changes to identify rotameric equilibria or solvent effects influencing trifluoroacetyl group dynamics.
Q. How can this compound’s interactions with biological targets be systematically studied?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with proteins (e.g., kinases or GPCRs). Focus on the pyrrole and trifluoroacetyl motifs as pharmacophores .
- In Vitro Assays : Pair SPR (Surface Plasmon Resonance) with fluorescence polarization to quantify binding kinetics. Validate computational predictions via dose-response curves (IC/EC) .
Q. What statistical design methods optimize reaction conditions for derivatizing this compound?
- Methodology : Apply Design of Experiments (DoE) principles:
- Central Composite Design : Vary temperature, catalyst loading, and solvent polarity to identify optimal yields. Analyze responses using ANOVA to isolate critical factors (e.g., solvent polarity’s impact on trifluoroacetyl stability) .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables, particularly for multi-component reactions involving sensitive functional groups.
Data Contradiction Analysis
Q. How to address conflicting results in spectroscopic vs. computational vibrational spectra?
- Methodology :
- Scaled Quantum Mechanical (SQM) Adjustments : Apply scaling factors (e.g., 0.9613 for B3LYP/6-31G*) to align DFT-calculated IR frequencies with experimental FT-IR data.
- Solvent Correction : Incorporate polarizable continuum models (PCM) in simulations to account for solvent-induced shifts in carbonyl stretching frequencies (~1700–1750 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
